[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate
CAS No.: 936001-98-8
Cat. No.: VC21131619
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936001-98-8 |
|---|---|
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | [(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate |
| Standard InChI | InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3/t11-,12?/m0/s1 |
| Standard InChI Key | VFVJYMAACGYTMS-PXYINDEMSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CCC(C=C1)(COC(=O)C)O |
| SMILES | CC(=C)C1CCC(C=C1)(COC(=O)C)O |
| Canonical SMILES | CC(=C)C1CCC(C=C1)(COC(=O)C)O |
Introduction
Chemical Identity and Basic Properties
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate is identified by the CAS number 936001-98-8. This organic compound possesses a complex structure characterized by a cyclohexene core with multiple functional groups that contribute to its chemical and biological properties. The molecular formula of this compound is C12H18O3 with a molecular weight of 210.27 g/mol. The compound features a cyclohexene structure with hydroxyl and acetate functional groups, creating a unique molecular arrangement that determines its chemical behavior and potential applications.
The structural configuration of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate includes the R stereochemistry at the 4-position, which is a critical aspect of its molecular identity. This stereochemical configuration significantly influences the compound's biological activity and interaction with various biological systems. The presence of both hydroxyl and acetate functional groups contributes to its solubility profile and reactivity patterns with diverse chemical species.
Physical and Chemical Properties
The physical and chemical properties of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C12H18O3 |
| Molecular Weight | 210.27 g/mol |
| CAS Number | 936001-98-8 |
| Appearance | Not specified in available data |
| Functional Groups | Hydroxyl, Acetate, Alkene |
| Stereochemistry | R configuration at 4-position |
| Structural Features | Cyclohexene core, prop-1-en-2-yl substituent |
The compound contains multiple reactive sites that determine its chemical behavior, particularly the hydroxyl group, acetate ester, and alkene functionality. These functional groups enable the compound to participate in various chemical reactions, including oxidation, reduction, hydrolysis, and addition reactions.
Structural Analysis and Molecular Features
The stereochemistry at the 4-position is particularly significant as it determines the three-dimensional arrangement of the substituents around the chiral center. This stereochemical configuration influences the compound's interaction with biological macromolecules such as proteins and enzymes, which can recognize and bind to specific stereoisomers with different affinities. The R configuration at the 4-position plays a crucial role in determining the biological activity of this compound.
Relationship to Similar Compounds
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate shares structural similarities with several related compounds, including (R)-(+)-perillyl alcohol [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol and (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol . These structural relationships are important for understanding the chemical behavior and potential applications of the compound in various contexts.
Synthesis Methods and Chemical Reactions
The synthesis of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate typically involves a multi-step process starting from cyclohexene derivatives. The reaction pathway generally includes the reaction of cyclohexene derivatives with propylene oxide followed by an acetylation step. The stereochemistry at the 4-position is carefully controlled during the synthesis to ensure the desired R configuration, which is crucial for the intended biological activities.
Key Reaction Pathways
The compound exhibits several important reaction pathways:
-
Esterification and Transesterification: The acetate group can undergo hydrolysis or transesterification in the presence of appropriate nucleophiles, yielding the corresponding alcohol or different esters.
-
Oxidation Reactions: The hydroxyl group can be oxidized to yield ketones, while the alkene functionality can undergo various oxidation reactions including epoxidation and dihydroxylation.
-
Etherification: The hydroxyl group can participate in etherification reactions with alkyl halides or other alcohols under appropriate conditions.
-
Addition Reactions: The alkene functional groups can undergo various addition reactions including hydrogenation, halogenation, and hydration.
These reaction pathways provide opportunities for the chemical modification of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate to generate derivatives with potentially enhanced properties or new functionalities.
Applications in Chemical and Pharmaceutical Industries
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate has several potential applications in the chemical and pharmaceutical industries based on its structural features and reactivity profile.
Applications in Fragrance Industry
The compound's unique structure contributes to specific olfactory properties, making it valuable in the production of specialty chemicals and fragrances. Cyclic compounds with ester and alcohol functionalities often possess distinctive aromatic characteristics that can be utilized in perfumery and fragrance development. The specific stereochemistry of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate may provide unique olfactory properties that distinguish it from similar compounds with different stereochemical configurations.
Applications in Pharmaceutical Development
| Compound | Structural Relationship | Known Activities | Potential Applications |
|---|---|---|---|
| [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate | Reference compound | Intermediary in synthesis of bioactive compounds | Drug formulation, specialty chemicals |
| (R)-(+)-perillyl alcohol | Contains same 4-(prop-1-en-2-yl) moiety | Plant metabolite, found in Vaccinium vitis-idaea | Natural product chemistry, phytopharmaceuticals |
| (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | Lacks acetate group | Not specified in available data | Potential precursor in synthesis |
Research Directions and Future Perspectives
Current research on [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate appears to be focused on exploring its potential applications in specialty chemicals and pharmaceutical development. Several promising research directions can be identified based on the compound's structural features and the known properties of related compounds:
-
Structure-Activity Relationship Studies: Investigation of how structural modifications affect the biological activity and olfactory properties of the compound.
-
Synthetic Methodology: Development of more efficient and stereoselective methods for the synthesis of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate and its derivatives.
-
Pharmaceutical Applications: Exploration of the compound's potential as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting diseases where related compounds have shown promising activity.
-
Fragrance Development: Characterization of the olfactory properties of the compound and investigation of its potential applications in perfumery and cosmetic products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume